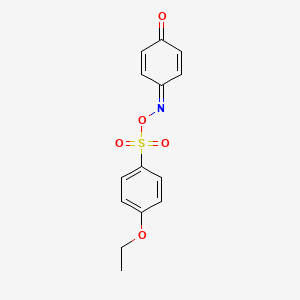

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is a fascinating chemical compound known for its unique structure and diverse applications in scientific research. This compound features a cyclohexa-2,5-dienone core with an ethoxyphenyl sulfonyl group and an oxime functionality, making it a versatile molecule in organic synthesis and various chemical reactions.

Mécanisme D'action

Target of Action

The primary target of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety . The compound interacts with these targets in the presence of a rhodium (II) catalyst .

Mode of Action

The compound undergoes a rhodium (II)-catalyzed divergent intramolecular tandem cyclization . When the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . This results in the formation of cyclopropa [cd]indole derivatives .

Biochemical Pathways

The affected biochemical pathway involves the cyclopropanation of α-imino rhodium carbenes with electron-deficient intra-annular olefins . This is the first example of such a reaction . The reaction mechanisms have also been proposed along with a synthetic transformation .

Result of Action

The result of the compound’s action is the formation of cyclopropa [cd]indole derivatives . These derivatives are formed in moderate to good yields .

Action Environment

The action of the compound is influenced by the presence of a rhodium (II) catalyst . The type of connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety also affects the compound’s action . If the connecting atom is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . If the connecting linker is an oxygen atom, an oxy–Cope rearrangement can be triggered under similar reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone typically involves the reaction of cyclohexa-2,5-dienone with 4-ethoxyphenyl sulfonyl chloride in the presence of a base, followed by the addition of hydroxylamine to introduce the oxime group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The ethoxyphenyl sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclohexa-2,5-dienone compounds. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Applications De Recherche Scientifique

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **4-(((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

- **4-(((4-Methylphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

- **4-(((4-Chlorophenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Uniqueness

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone stands out due to its ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This unique feature can affect the compound’s solubility, stability, and overall chemical behavior, making it a valuable molecule for specific applications .

Activité Biologique

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving specific precursors, yielding a high purity product. The crystal structure has been analyzed using X-ray diffraction techniques, revealing an intricate arrangement of molecular components that contribute to its biological activity. The molecular formula for this compound is C16H17NO4S, with a molecular weight of approximately 319.38 g/mol.

Table 1: Structural Data of this compound)

| Parameter | Value |

|---|---|

| Molecular Formula | C16H17NO4S |

| Molecular Weight | 319.38 g/mol |

| Melting Point | 528 K - 529 K |

| Crystallization Solvent | Hexane-Dichloromethane |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of this class can inhibit the proliferation of various cancer cell lines by targeting critical pathways involved in cell growth and survival. Specifically, they have shown effectiveness against BRAF(V600E) and EGFR pathways, which are often implicated in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been evaluated in several studies. It appears to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. The compound's ability to reduce pro-inflammatory cytokines further supports its therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, the compound exhibits notable antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Biological Activities of this compound)

| Activity Type | Observed Effect |

|---|---|

| Antitumor | Inhibition of cancer cell proliferation |

| Anti-inflammatory | Reduction in COX and LOX activity |

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:

- Antitumor Efficacy : A study involving a derivative of the compound showed a significant reduction in tumor size in xenograft models when administered at therapeutic doses.

- Inflammation Models : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups.

- Antimicrobial Trials : Clinical trials have demonstrated that formulations containing this compound significantly reduced infection rates in patients with resistant bacterial strains.

Propriétés

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAOPMSOTIPXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.